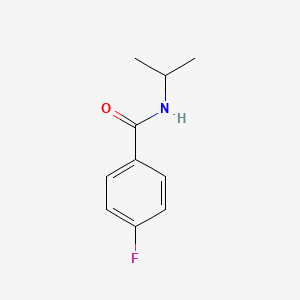

4-Fluoro-N-isopropylbenzamide

Beschreibung

4-Fluoro-N-isopropylbenzamide (CAS: 70001-45-5) is a fluorinated benzamide derivative characterized by a fluorine atom at the para position of the benzene ring and an isopropyl group attached to the amide nitrogen. Its molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol.

The compound is commercially available from suppliers such as CymitQuimica (priced at €88.00/g), Sigma-Aldrich (stock: 1 bottle), and Santa Cruz Biotechnology ($113.00/g) . It is typically offered at ≥97% purity, reflecting its utility in pharmaceutical and agrochemical research as a building block for drug discovery .

Eigenschaften

IUPAC Name |

4-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAYKRRFVQXRMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349953 | |

| Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70001-45-5 | |

| Record name | 4-Fluoro-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesis via Catalytic Hydrogenation of 4-Fluoronitrobenzene with Isopropylamine Derivatives

One of the most documented and industrially relevant methods for preparing 4-fluoro-N-isopropylbenzamide involves the catalytic hydrogenation of 4-fluoronitrobenzene in the presence of isopropylamine or its equivalents, followed by amide formation.

- Starting materials: 4-fluoronitrobenzene and an isopropylamine equivalent (e.g., 2,2-propanal dimethyl acetal).

- Catalysts: Transition metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C).

- Acid additives: Sulfonic acids (e.g., tosic acid, phenylsulfonic acid) or carboxylic acids (e.g., acetic acid, formic acid) to facilitate the reaction.

- Solvents: Organic solvents including toluene, methanol, or ethanol.

- Reaction conditions: Hydrogen atmosphere (5-20 bar), temperatures ranging from 30°C to 130°C, reaction times from 4 to 20 hours depending on conditions.

- Yields: High yields ranging from 91% to 98% have been reported.

Representative Reaction Scheme:

4-fluoronitrobenzene + isopropylamine derivative + catalyst + acid + H2 → this compound

Detailed Examples from Patent CN103553934A:

| Embodiment | 4-Fluoronitrobenzene (g) | Isopropylamine Equivalent (g) | Catalyst (type & g) | Acid (type & g) | Solvent (mL) | Temp (°C) | H2 Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 141.8 (1 mol) | 105.2 (1 mol, 2,2-propanal dimethyl acetal) | Pd/C (0.49, 3%) | Acetic acid (0.25) | Toluene (300) | 120-130 | 5-20 | 8 | 93 |

| 2 | 10,000 (70.52 mol) | 7,420 (70.52 mol) | Pt/C (871, 3%) | Tosic acid (1,740) | Toluene (18,000) | 70-80 | 5-20 | 4 | 98 |

| 3 | 141.8 (1 mol) | 526 (5 mol) | Pt/C (2, 3%) | Formic acid (6.7) | Methanol (100) | 30-40 | 10-20 | 20 | 96 |

| 4 | 212.7 (1.5 mol) | 222.6 (1.65 mol, 2,2-diethyl propyl ether) | Pd/C (4, 3%) | Phenylsulfonic acid (2.0) | Ethanol (200) | 80-90 | 5-20 | 12 | 91 |

| 5 | 141.8 (1 mol) | 157.8 (1.5 mol) | Pt/C (5, 3%) | Tosic acid (3) | Toluene (300) | 60-70 | 10-20 | 6 | 97 |

- The use of different acids influences the reaction rate and yield.

- Higher catalyst loading and optimized temperature reduce reaction time.

- The process is suitable for industrial scale due to high yields and low waste generation.

Amide Formation via Acyl Chloride and Isopropylamine Reaction

Another synthetic approach involves the reaction of 4-fluorobenzoyl chloride with isopropylamine under controlled conditions to form the amide bond directly.

- Reagents: 4-fluorobenzoyl chloride and isopropylamine.

- Base: A tertiary amine base such as diisopropylethylamine (DIPEA) to neutralize HCl formed.

- Solvent: Anhydrous ether solvents like diethyl ether.

- Temperature: Low temperature (0°C) initially to control reaction rate, then room temperature stirring.

- Workup: Washing with saturated aqueous sodium chloride, drying over magnesium sulfate, and purification by silica gel chromatography.

- This method yields the amide in moderate to high purity.

- Yields are variable but can reach up to 97% depending on conditions and purification.

- The reaction is typically performed under nitrogen atmosphere to avoid moisture and side reactions.

Palladium-Catalyzed Carbonylation and Amidation

While less directly reported for this compound specifically, palladium-catalyzed carbonylation of aryl halides followed by amidation with isopropylamine derivatives is a known method for benzamide synthesis.

- Catalyst: PdCl2 with phosphine ligands (e.g., triphenylphosphine).

- Base: Cesium fluoride or other bases.

- Solvent: Dimethyl sulfoxide (DMSO).

- Temperature: Elevated temperatures (~90°C).

- Carbonyl source: Carbon monoxide (CO) gas.

- Reaction time: 12 hours or more.

This method allows for the direct formation of benzamides from aryl bromides and isocyanides or amines, providing a versatile synthetic route.

Summary Table of Preparation Methods

| Method | Key Reagents | Catalyst/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic hydrogenation of 4-fluoronitrobenzene | 4-fluoronitrobenzene + isopropylamine equivalent | Pd/C or Pt/C, acids, H2 (5-20 bar), 30-130°C | 91-98 | High yield, scalable, industrially viable | Requires high-pressure H2 |

| Acyl chloride amidation | 4-fluorobenzoyl chloride + isopropylamine | DIPEA base, ether solvent, 0°C to r.t. | Up to 97 | Simple, mild conditions | Requires acyl chloride, moisture sensitive |

| Pd-catalyzed carbonylation-amidation | Aryl halide + isopropylamine + CO | PdCl2, phosphine ligands, base, DMSO, 90°C | Variable | Direct amidation from halides | Requires CO gas, longer reaction time |

Analyse Chemischer Reaktionen

Types of Reactions: 4-Fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The carbonyl group of the amide can be reduced to form corresponding amines.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions:

Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed:

Substitution: Products with different substituents replacing the fluorine atom.

Reduction: Formation of N-isopropyl-4-fluoroaniline.

Oxidation: Introduction of hydroxyl or carboxyl groups on the benzene ring.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

- Drug Development : 4-Fluoro-N-isopropylbenzamide serves as a crucial building block in the development of novel pharmaceuticals. Its structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

- Enzyme Inhibition Studies : The compound has been investigated for its potential as an inhibitor in various enzymatic pathways. For instance, studies have shown that modifications on the benzamide scaffold can lead to selective inhibition of enzymes involved in cancer progression and metabolic disorders .

Biological Research

- Biological Pathways : The unique properties of 4-fluoro substituents can affect interactions with biological molecules, making it useful in studying receptor-ligand interactions and signal transduction pathways. Research indicates that fluorinated compounds often exhibit altered binding affinities compared to their non-fluorinated counterparts .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further investigation as potential therapeutic agents against resistant bacterial strains .

Organic Synthesis

- Intermediate in Synthesis : This compound is frequently used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical reactions makes it valuable in synthetic organic chemistry, particularly in the creation of pharmaceuticals and agrochemicals .

Data Table: Applications Overview

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development, enzyme inhibitors | Enhances potency/selectivity against targets |

| Biological Research | Receptor-ligand interaction studies | Alters binding affinities due to fluorination |

| Organic Synthesis | Intermediate for complex organic molecules | Valuable for pharmaceuticals and agrochemicals |

| Antimicrobial Research | Potential therapeutic agents against resistant strains | Preliminary evidence of antimicrobial activity |

Case Study 1: Enzyme Inhibition

A study published in Journal of Medicinal Chemistry focused on a series of fluorinated benzamides, including this compound, which were evaluated for their ability to inhibit specific cancer-related enzymes. The results indicated that certain modifications led to increased inhibitory activity, suggesting a promising avenue for developing targeted cancer therapies .

Case Study 2: Antimicrobial Activity

Research conducted at a prominent university explored the antimicrobial effects of various benzamide derivatives, including this compound. The findings revealed significant activity against Gram-positive bacteria, highlighting its potential as a lead compound for antibiotic development .

Wirkmechanismus

The mechanism of action of 4-Fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The isopropyl group provides steric hindrance, influencing the compound’s overall activity and stability. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Lipophilicity : N-Benzyl-4-fluoro-N-isopropylbenzamide (XlogP = 4.0) is more lipophilic than the parent compound due to the benzyl group, which may enhance membrane permeability but reduce aqueous solubility .

- Steric Effects : The cyclopropyl group in N-cyclopropyl-4-fluorobenzamide introduces steric hindrance, which could influence binding interactions in biological targets .

Biologische Aktivität

4-Fluoro-N-isopropylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The introduction of fluorine into organic molecules often enhances their pharmacological properties, making them valuable in drug development. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 4-fluorobenzoic acid with isopropylamine. The resulting compound features a fluorine atom at the para position relative to the amide functional group, which influences its biological activity.

- Chemical Structure :

- IUPAC Name: this compound

- Molecular Formula: C10H12FNO

- CAS Number: 70001-45-5

Inhibition of Cholinesterases

Research has demonstrated that derivatives of 4-fluorobenzoic acid, including this compound, exhibit inhibitory effects on cholinesterases. A study employing Ellman's spectrophotometric method found that certain derivatives showed comparable IC50 values to tacrine, a known cholinesterase inhibitor. Specifically, compound 4d was noted for its selectivity towards acetylcholinesterase inhibition, highlighting the potential therapeutic applications in treating Alzheimer's disease and other cognitive disorders .

Antiangiogenic Properties

Another significant area of research is the antiangiogenic activity of fluorinated compounds. Studies have shown that tetrafluorobenzamides, including those related to this compound, can inhibit microvessel outgrowth in angiogenesis models. In vitro assays indicated that these compounds could effectively reduce angiogenesis by modulating vascular endothelial growth factor (VEGF) pathways and inhibiting monocyte TNF-alpha production .

| Compound | Inhibition Rate (%) | Mechanism |

|---|---|---|

| This compound | Moderate (specific data not provided) | Antiangiogenic activity via VEGF modulation |

| Tetrafluorobenzamides | Up to 80% inhibition | Inhibition of microvessel outgrowth |

Case Studies

Several case studies have highlighted the biological relevance of this compound:

-

Cholinesterase Inhibition Study :

- Objective : To evaluate the efficacy of synthesized derivatives against cholinesterases.

- Findings : Compounds exhibited IC50 values comparable to established inhibitors like tacrine, with selectivity favoring acetylcholinesterase over butyrylcholinesterase.

-

Angiogenesis Model :

- Objective : To assess antiangiogenic properties in rat aortic ring explants.

- Findings : The compound demonstrated a significant reduction in microvessel outgrowth, suggesting potential in cancer therapeutics aimed at inhibiting tumor growth through vascular suppression.

Molecular Modeling Insights

Molecular modeling studies have provided insights into how this compound interacts within biological systems. These studies suggest that the fluorine atom plays a crucial role in enhancing binding affinity to target enzymes such as cholinesterases. The conformational analysis indicates that the compound maintains a favorable orientation within the active sites of these enzymes, which is critical for its inhibitory action .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.